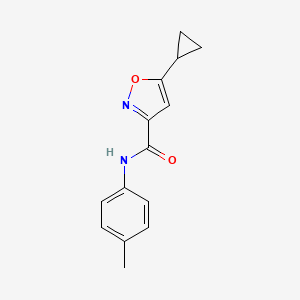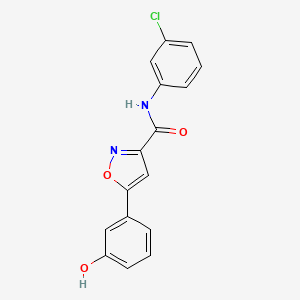
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CX-5461 and is being studied for its ability to inhibit RNA polymerase I, which is an enzyme responsible for the transcription of ribosomal RNA. The inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves the inhibition of RNA polymerase I. This enzyme is responsible for the transcription of ribosomal RNA, which is necessary for the production of ribosomes. Inhibition of this enzyme leads to a decrease in ribosome production, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. In vivo studies have shown that this compound is well-tolerated and has minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. One limitation of using this compound is its cost. The synthesis of this compound is complex and expensive, making it difficult for some labs to obtain.
Zukünftige Richtungen
There are several future directions for the study of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to reduce the cost of this compound. Another direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of more potent inhibitors of RNA polymerase I. Finally, the potential therapeutic applications of this compound in the treatment of cancer should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with cyclopropylamine to form 4-methyl-N-cyclopropylbenzene-1-carboxamide. This intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide has been found to have potential applications in the field of cancer research. It has been shown to inhibit RNA polymerase I, which is an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been found to induce cell death in cancer cells, while having minimal effects on normal cells.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-6-11(7-3-9)15-14(17)12-8-13(18-16-12)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXWUFLNSJBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)